molecular formula C4H8Cl2IN3 B2972827 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2138174-19-1

5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2972827
CAS No.: 2138174-19-1
M. Wt: 295.93
InChI Key: YEURMZZQIAQWRW-UHFFFAOYSA-N
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Description

5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride: is a chemical compound with the molecular formula C4H6IN3.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the iodination of 1-methyl-1H-pyrazol-4-amine. The process can be carried out by dissolving the starting material in ethanol and cooling the solution to 0°C. Iodine is then added dropwise, and the mixture is stirred for an hour. After the reaction is complete, the product is precipitated by adding ethanol and sodium bicarbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and reagent addition are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted pyrazoles
  • Nitro derivatives
  • Hydrazine derivatives

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its derivatives have shown promising biological activities in preclinical studies .

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique reactivity makes it valuable in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • 1-methyl-1H-pyrazol-4-amine
  • 5-bromo-1-methyl-1H-pyrazol-4-amine
  • 5-chloro-1-methyl-1H-pyrazol-4-amine

Uniqueness: 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall stability .

Properties

IUPAC Name

5-iodo-1-methylpyrazol-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEURMZZQIAQWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)I.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138174-19-1
Record name 5-iodo-1-methyl-1H-pyrazol-4-amine dihydrochloride
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